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Compound Name: 3,6,9,12-Tetraoxaeicosan-1-ol

Cat. No.: B097728

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monooctyl ether, also known as C8E4, is a non-ionic detergent widely
utilized in biochemical and life sciences research for the solubilization of cellular membranes
and the extraction of proteins.[1][2][3] Its mild, non-denaturing properties make it particularly
suitable for applications where the preservation of protein structure and function is critical.[2]
This document provides detailed protocols for the use of C8E4 in cell lysis, information on its
compatibility with downstream applications, and methods for its removal.

C8E4 belongs to the class of alkyl polyoxyethylene glycol ethers and is characterized by a
hydrophobic octyl chain and a hydrophilic head group composed of four ethylene glycol units.
This amphipathic nature allows it to disrupt the lipid bilayer of cell membranes, leading to cell
lysis and the release of intracellular contents.[4]

Physicochemical Properties of Tetraethylene Glycol
Monooctyl Ether (C8E4)

A clear understanding of the physicochemical properties of C8E4 is essential for optimizing cell
lysis protocols.
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Property Value Reference(s)
Molecular Formula C16H3405 [3]

Molecular Weight 306.44 g/mol

Description Non-ionic detergent

Form Liquid

Density 0.969 g/mL at 20 °C

Critical Micelle Concentration

~8 mM in 0.1% NaCl [5][6]
(CMC)

Mechanism of Action in Cell Lysis

Non-ionic detergents like C8E4 facilitate cell lysis by integrating into the lipid bilayer of the cell
membrane. Above their critical micelle concentration (CMC), detergent monomers aggregate to
form micelles. These micelles sequester membrane lipids and proteins, leading to the
disintegration of the membrane and the formation of mixed micelles containing detergent,
lipids, and proteins. This process effectively solubilizes the membrane and releases the cellular
contents.[4]
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Caption: General mechanism of cell membrane disruption by a non-ionic detergent.

Experimental Protocols
Preparation of C8E4 Lysis Buffer

Materials:
+ Tetraethylene glycol monooctyl ether (C8E4)

e Tris-HCIl, pH 7.4
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e NaCl

« EDTA

e Protease inhibitor cocktail

» Phosphatase inhibitor cocktail (optional)
* Nuclease (e.g., DNase 1) (optional)

o Ultrapure water

Lysis Buffer Formulation (1X):

50 mM Tris-HCI, pH 7.4

150 mM NacCl

1 mMEDTA

1% (v/v) Tetraethylene glycol monooctyl ether (C8E4)

1X Protease inhibitor cocktail

1X Phosphatase inhibitor cocktail (if required)

Procedure:

Prepare a stock solution of 10% (v/v) C8E4 in ultrapure water.

In a suitable container, combine the Tris-HCI, NaCl, and EDTA with ultrapure water to 90% of
the final volume.

Add the 10% C8E4 stock solution to achieve a final concentration of 1%.

Adjust the final volume with ultrapure water.

Store the lysis buffer at 4°C.
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Immediately before use, add the protease and phosphatase inhibitors. Nuclease can also be
added to reduce viscosity from DNA.

Protocol for Lysis of Adherent Mammalian Cells

Grow adherent cells in a culture dish to the desired confluency (typically 70-90%).

Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered
Saline (PBS).

Aspirate the PBS completely.

Add an appropriate volume of ice-cold C8E4 Lysis Buffer to the dish (e.g., 1 mL for a 10 cm
dish).

Incubate the dish on ice for 15-30 minutes.

Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled
microcentrifuge tube.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol for Lysis of Suspension Mammalian Cells

Harvest suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

Resuspend the cell pellet in an appropriate volume of ice-cold C8E4 Lysis Buffer (e.g., 1 mL
per 1 x 107 cells).

Incubate the tube on ice for 15-30 minutes, with occasional gentle vortexing.
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o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

» Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

e The lysate is now ready for downstream applications or can be stored at -80°C.
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Caption: Workflow for cell lysis using C8E4 for both adherent and suspension cells.
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Data Presentation
Protein Yield Comparison

Studies have shown that C8E4 can provide high protein yields, comparable to other commonly
used non-ionic detergents like n-dodecyl-3-D-maltopyranoside (DDM).[5][6] However, the
stability of the extracted proteins in CBE4 may vary, and optimization of the buffer conditions is

recommended.[5][6]

Relative Protein
Detergent . Notes Reference(s)
Yield (%)

May lead to protein
recipitation durin
caE4 High recip > e
subsequent

purification steps.

) Generally provides
DDM High ) - [5]1[6]
good protein stability.

] ] A commonly used mild
Triton X-100 Varies o [8]
non-ionic detergent.[7]

Similar to Triton X-100
NP-40 Varies in performance for

many applications.[7]

Note: Protein yield is highly dependent on the specific protein of interest and the cell type.

Downstream Application Compatibility

The presence of detergents in a cell lysate can interfere with certain downstream applications.

Protein Quantification Assays

o BCA Assay: Non-ionic detergents like C8E4 can interfere with the bicinchoninic acid (BCA)
assay, leading to inaccurate protein concentration measurements.[9][10][11] It is
recommended to either remove the detergent prior to the assay or use a detergent-
compatible BCA assay formulation.
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Bradford Assay: The Bradford assay is generally more compatible with non-ionic detergents
at low concentrations.[12][13][14][15] However, it is always advisable to perform a
compatibility test with your specific lysis buffer. Commercial detergent-compatible Bradford
assay kits are also available.[12][15]

Immunoassays (e.g., Western Blot, ELISA)

Non-ionic detergents are generally considered mild and have minimal effects on antibody-

antigen interactions, making them suitable for use in Western blotting and ELISA.[16][17]

However, high concentrations of any detergent can potentially disrupt these interactions.

General Western Blot Protocol using C8E4 Lysate:

Determine the protein concentration of the cell lysate using a compatible method.

Mix the desired amount of protein with Laemmli sample buffer.

Boil the samples at 95-100°C for 5 minutes.

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Incubate the membrane with the primary antibody, followed by washing steps.

Incubate with an appropriate HRP-conjugated secondary antibody, followed by washing
steps.

Detect the protein of interest using a chemiluminescent substrate.

Detergent Removal

For downstream applications that are sensitive to detergents, it is necessary to remove C8E4

from the cell lysate.

Dialysis
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Dialysis is a common method for removing small molecules like detergent monomers from a
protein solution.[18] This method is most effective for detergents with a high CMC.

General Dialysis Protocol:

Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly
smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

e Transfer the protein sample into the dialysis tubing or cassette.

o Place the dialysis bag/cassette in a large volume of detergent-free buffer (at least 200 times
the sample volume).

« Stir the buffer gently at 4°C.

o Change the buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the
detergent.[2]

Hydrophobic Adsorption Chromatography (e.g., Bio-
Beads)

Hydrophobic beads, such as Bio-Beads SM-2, can effectively remove non-ionic detergents
from protein solutions.[1][3][13][17][19] The hydrophobic tails of the detergent molecules bind to
the beads, which can then be separated from the protein solution by centrifugation or filtration.
[18]

General Protocol using Bio-Beads:
» Wash the Bio-Beads with an appropriate buffer to remove any preservatives.

e Add the washed beads to the protein sample (a common starting point is 0.1 g of beads per
ml of sample).

e Incubate the mixture with gentle agitation at 4°C for at least 2 hours.
o Separate the beads from the protein solution by centrifugation or by using a spin column.

e The supernatant will contain the protein with a reduced concentration of C8E4.
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Detergent Removal Workflow
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Caption: Common methods for removing C8E4 from protein samples.

Signaling Pathway Considerations

At present, there is no specific evidence to suggest that Tetraethylene glycol monooctyl ether
directly and uniquely impacts specific signaling pathways. Non-ionic detergents, in general, are
chosen for their mild nature to minimize the disruption of cellular processes beyond membrane
solubilization.[4][20] However, the process of cell lysis itself will inevitably disrupt cellular
compartmentalization, which can lead to the artificial activation or inhibition of various signaling
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cascades. For example, the release of proteases and phosphatases from their native
compartments can lead to protein degradation and dephosphorylation, respectively.[11][21][22]
[23] Therefore, the inclusion of protease and phosphatase inhibitors in the lysis buffer is crucial
for preserving the in vivo state of signaling proteins.

Researchers studying specific signaling pathways should empirically validate that the use of

C8E4 does not interfere with the pathway of interest. This can be achieved by comparing the
phosphorylation status or activity of key signaling molecules in lysates prepared with C8E4 to
those prepared with other methods.

Conclusion

Tetraethylene glycol monooctyl ether is a valuable tool for the gentle lysis of cells and the
extraction of functional proteins. By following the detailed protocols and considering the
compatibility with downstream applications outlined in these application notes, researchers can
effectively utilize C8E4 to advance their studies in various fields, including drug development
and fundamental scientific research. Optimization of the C8E4 concentration and buffer
composition for each specific cell type and protein of interest is recommended to achieve the
best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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